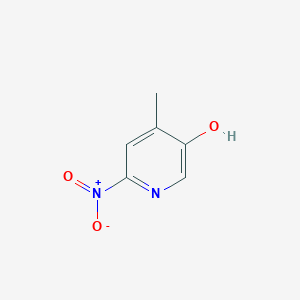

4-Methyl-6-nitropyridin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-6-nitropyridin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O3/c1-4-2-6(8(10)11)7-3-5(4)9/h2-3,9H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYBCOXUDXMWCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to 4-Methyl-6-nitropyridin-3-ol (CAS 1806389-28-5): Properties, Synthesis, and Research Applications

Abstract: This technical guide provides a comprehensive overview of 4-Methyl-6-nitropyridin-3-ol (CAS: 1806389-28-5), a substituted nitropyridine of significant interest to the chemical and pharmaceutical research communities. While detailed experimental data for this specific molecule is emerging, this document synthesizes available information and provides expert insights based on the well-established chemistry of the nitropyridine class. We will cover its core physicochemical properties, propose a logical synthetic pathway, discuss its anticipated reactivity and spectral characteristics, and explore its potential as a versatile building block in drug discovery, agrochemicals, and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic and research programs.

Introduction: The Versatility of the Nitropyridine Scaffold

Nitropyridines are a class of heterocyclic compounds that serve as pivotal intermediates in the synthesis of a wide array of functional molecules.[1] The presence of the electron-withdrawing nitro group profoundly influences the electronic properties of the pyridine ring, facilitating reactions with nucleophilic reagents and providing a synthetic handle for conversion into other nitrogen-containing functionalities like amines and azo groups.[1] This reactivity profile makes nitropyridines exceptionally valuable precursors for complex bioactive molecules, including antitumor, antibacterial, and antifungal agents, as well as next-generation herbicides and insecticides.[1]

This compound is a member of this class, distinguished by a specific arrangement of three key functional groups: a hydroxyl (-OH) group at the 3-position, a methyl (-CH₃) group at the 4-position, and a nitro (-NO₂) group at the 6-position. This unique substitution pattern suggests a nuanced reactivity profile, making it a promising candidate for constructing diverse molecular architectures. This guide aims to consolidate the known data and provide a predictive framework for its utilization in research and development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized from chemical supplier data. These parameters are critical for experimental design, including reaction setup, solvent selection, and purification strategies.

Table 1: Core Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1806389-28-5 | [2][3] |

| Molecular Formula | C₆H₆N₂O₃ | [4] |

| Molecular Weight | 154.12 g/mol | [2][4] |

| Physical Form | Solid | |

| Purity (Typical) | ≥98% | [4] |

| InChI Key | AFYBCOXUDXMWCN-UHFFFAOYSA-N |

| Storage | Sealed in a dry place at room temperature. |[4] |

Caption: 2D chemical structure of the title compound.

**3. Synthesis and Anticipated Reactivity

Proposed Synthetic Pathway

While a specific, peer-reviewed synthesis for this compound is not widely published, a chemically sound pathway can be proposed based on established methodologies for pyridine ring functionalization. A plausible route involves the selective nitration of a suitable precursor, 4-methylpyridin-3-ol.

The directing effects of the existing substituents are key to the causality of this experimental design. The hydroxyl group is a strong activating, ortho-, para-director, while the methyl group is a weak activating, ortho-, para-director. In the acidic conditions required for nitration, the pyridine nitrogen will be protonated, becoming a powerful deactivating meta-director. The interplay of these effects would favor electrophilic attack at the C2 and C6 positions. The steric hindrance from the adjacent methyl group at C4 may disfavor substitution at the C5 position, making the C6 position a likely target for nitration.

Caption: A logical workflow for the synthesis of the target compound.

Step-by-Step Hypothetical Synthesis Protocol:

-

Reactor Preparation: To a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add the starting material, 4-methylpyridin-3-ol.

-

Acidification: Cool the flask in an ice-salt bath to 0°C. Slowly add concentrated sulfuric acid (H₂SO₄) dropwise while maintaining the internal temperature below 10°C. The sulfuric acid serves to protonate the nitric acid, generating the highly reactive nitronium ion (NO₂⁺), the key electrophile for this reaction.

-

Nitration: Prepare a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid in the dropping funnel. Add this mixture to the reaction flask at a rate that keeps the internal temperature below 10°C. This temperature control is critical to prevent over-nitration and other side reactions.

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., room temperature) for several hours to ensure the reaction goes to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. This step quenches the reaction and helps precipitate the product.

-

Neutralization & Isolation: Slowly neutralize the acidic solution with a base (e.g., sodium carbonate or ammonium hydroxide) until a precipitate forms. The product is then isolated by vacuum filtration.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final, high-purity product.

Chemical Reactivity Profile

The molecule's functionality suggests several avenues for further chemical transformation:

-

Nitro Group Reduction: The nitro group is readily reduced to an amino group using standard conditions (e.g., SnCl₂/HCl, H₂/Pd-C). This transformation yields 6-amino-4-methylpyridin-3-ol, a highly valuable intermediate for introducing diversity through amide bond formation, diazotization, or other amine-based chemistries.

-

Hydroxyl Group Reactivity: The phenolic hydroxyl group can undergo O-alkylation or O-acylation to generate ethers and esters, respectively. This allows for modification of the compound's solubility, lipophilicity, and potential biological interactions.

-

Nucleophilic Aromatic Substitution (SₙAr): The potent electron-withdrawing nature of the nitro group activates the pyridine ring, particularly at the positions ortho and para to it, for nucleophilic attack. This could enable the displacement of a suitable leaving group if one were present on the ring.

Potential Research Applications

Given the established utility of nitropyridines, this compound is a compound of high interest for several research domains. It is primarily used for laboratory research and development purposes.[5] Its structure makes it an ideal scaffold or intermediate.[6]

Caption: Logical map of potential research applications for the title compound.

-

Drug Discovery: As a functionalized heterocyclic molecule, it is an attractive starting point for medicinal chemistry campaigns. The reduction of the nitro group to an amine, followed by coupling with various carboxylic acids, could rapidly generate libraries of compounds for screening against therapeutic targets like kinases or proteases.[1][6]

-

Agrochemicals: The pyridine core is present in many commercial pesticides. This compound could be used to develop novel herbicides or fungicides with improved efficacy and crop safety profiles.[6]

-

Materials Science: Nitroaromatic compounds are often used in the synthesis of dyes and advanced polymers.[7] The functional groups on this molecule offer multiple points for polymerization or attachment to other material backbones.

Anticipated Spectral Characteristics

For unambiguous structure confirmation and purity assessment, a suite of spectroscopic analyses is essential. While specific spectra for this compound are not publicly available, its characteristics can be predicted.

-

¹H NMR: The spectrum should display two distinct signals for the aromatic protons on the pyridine ring, likely appearing as singlets or doublets depending on coupling. A singlet corresponding to the three protons of the methyl group would be expected in the aliphatic region (around 2-2.5 ppm). A broad singlet for the hydroxyl proton would also be present.

-

¹³C NMR: Six distinct carbon signals are expected, corresponding to the six carbons in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carbon bearing the nitro group being significantly downfield.

-

Mass Spectrometry: The molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight, approximately 154.12.

-

Infrared (IR) Spectroscopy: Characteristic absorption bands would confirm the presence of the key functional groups: a broad O-H stretch (~3200-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1550 and ~1350 cm⁻¹), and C=C/C=N stretches in the aromatic region (~1400-1600 cm⁻¹).

Safety and Handling

Proper handling of this chemical is imperative for laboratory safety. The available Safety Data Sheet (SDS) information indicates the following hazards.

Table 2: GHS Hazard Information

| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |

|---|---|---|---|

| Acute Toxicity, Oral | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[5]

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5][8]

-

Storage: Keep the container tightly closed and store in a dry, well-ventilated place at room temperature, away from incompatible materials such as strong oxidizing agents.[5]

-

First Aid: In case of skin contact, wash immediately with plenty of water.[8] In case of eye contact, rinse cautiously with water for several minutes.[8] If swallowed, seek medical attention.

Conclusion

This compound is a chemical intermediate with considerable untapped potential. Its specific constellation of functional groups on a pyridine core positions it as a valuable building block for creating novel and complex molecules. While public data on its direct applications remains limited, a thorough understanding of the chemistry of related nitropyridines allows for the confident prediction of its reactivity and utility. For research teams in drug discovery, agrochemicals, and materials science, this compound represents a promising entry point for innovation and the development of next-generation functional materials and bioactive agents.

References

-

This compound. MySkinRecipes. Available at: [Link]

-

4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828. PubChem. Available at: [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. Available at: [Link]

-

This compound. Lead Sciences. Available at: [Link]

-

3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. Available at: [Link]

-

4-methyl-3-nitropyridine (C6H6N2O2). PubChemLite. Available at: [Link]

-

3-Hexanol, 4-methyl-. NIST WebBook. Available at: [Link]

-

6-Methyl-2-nitropyridin-3-ol | C6H6N2O3 | CID 84801. PubChem. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1806389-28-5|this compound|BLD Pharm [bldpharm.com]

- 3. 1806389-28-5 | CAS DataBase [m.chemicalbook.com]

- 4. This compound - Lead Sciences [lead-sciences.com]

- 5. combi-blocks.com [combi-blocks.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound [myskinrecipes.com]

- 8. tcichemicals.com [tcichemicals.com]

chemical structure of 4-Methyl-6-nitropyridin-3-ol

The following technical guide provides an in-depth analysis of 4-Methyl-6-nitropyridin-3-ol , designed for researchers and drug development professionals.

Structural Characterization, Synthesis, and Medicinal Chemistry Applications

Executive Summary

This compound (CAS: 1806389-28-5) is a highly functionalized pyridine derivative serving as a critical scaffold in the synthesis of bioactive heterocyclic compounds.[1][2][3] Characterized by the presence of an electron-donating hydroxyl group and an electron-withdrawing nitro group on a pyridine core, this molecule exhibits a unique "push-pull" electronic structure. It is increasingly utilized as an intermediate in the development of kinase inhibitors and other pharmaceutical agents where the pyridin-3-ol motif facilitates hydrogen bonding interactions within active sites.

Chemical Identity & Structural Profile

The compound consists of a pyridine ring substituted at the 3-position with a hydroxyl group, at the 4-position with a methyl group, and at the 6-position with a nitro group. This specific substitution pattern imparts distinct electronic properties compared to its isomers (e.g., 2-nitro derivatives).

Identification Data

| Parameter | Detail |

| IUPAC Name | This compound |

| CAS Registry Number | 1806389-28-5 |

| Molecular Formula | C₆H₆N₂O₃ |

| Molecular Weight | 154.12 g/mol |

| SMILES | Cc1c(O)cnc([O-])c1 |

| InChI Key | AFYBCOXUDXMWCN-UHFFFAOYSA-N |

Structural Visualization

The following diagram illustrates the 2D chemical structure and the numbering scheme of the pyridine ring.

[1]

Physicochemical Properties

The interplay between the acidic hydroxyl group and the basic pyridine nitrogen, modulated by the strong electron-withdrawing nitro group, defines the physicochemical behavior of this compound.

| Property | Value (Experimental/Predicted) | Contextual Note |

| Appearance | Yellow to Orange Solid | Typical for nitropyridines due to n→π* transitions. |

| Melting Point | ~180–190 °C | High MP indicates strong intermolecular H-bonding. |

| pKa (OH) | ~6.5 – 7.5 | More acidic than phenol (pKa 10) due to the electron-withdrawing NO₂ and pyridine N. |

| LogP | ~1.2 | Moderate lipophilicity; suitable for drug-like scaffolds. |

| Solubility | DMSO, Methanol, Ethyl Acetate | Limited solubility in non-polar solvents; soluble in aqueous base. |

Synthesis & Production

The synthesis of This compound presents a regiochemical challenge. The hydroxyl group at position 3 is an ortho, para-director. In 4-methylpyridin-3-ol, position 2 is ortho (and activated), while position 6 is para. Standard nitration conditions often favor the 2-nitro isomer. Accessing the 6-nitro isomer requires specific control or alternative routes.

Primary Synthetic Route: Direct Nitration

The most direct method involves the electrophilic aromatic substitution of 4-methylpyridin-3-ol.

-

Starting Material: 4-Methylpyridin-3-ol (Commercial or synthesized from 4-methyl-3-aminopyridine).

-

Reagents: Fuming HNO₃ / H₂SO₄ (Mixed Acid).

-

Conditions: Low temperature (0–5 °C) to control exotherm, followed by warming to room temperature.

-

Regioselectivity: The reaction yields a mixture of 2-nitro and 6-nitro isomers. The 4-methyl group provides steric bulk that may slightly hinder the 2-position (though 2 is electronically favored). Separation is achieved via fractional crystallization or column chromatography.

Alternative Route: Nucleophilic Substitution

For higher regiocontrol, a nucleophilic substitution approach on a halogenated precursor can be employed.

-

Precursor: 2-Chloro-4-methyl-5-hydroxypyridine (Note: Numbering shifts based on priority, but structurally analogous).

-

Reaction: Displacement of a halide or oxidation of an amino group, though direct nitration remains the industrial standard due to atom economy.

Synthesis Workflow Diagram

Reactivity & Medicinal Chemistry Applications

The This compound scaffold is a versatile building block. Its reactivity profile is defined by three functional handles: the hydroxyl group, the nitro group, and the pyridine nitrogen.

Key Transformations

-

O-Alkylation/Acylation: The C3-hydroxyl group can be alkylated to form ethers, a common strategy to introduce lipophilic side chains in kinase inhibitors.

-

Protocol: K₂CO₃, DMF, Alkyl Halide, 60°C.

-

-

Nitro Reduction: Reduction of the C6-nitro group yields 6-amino-4-methylpyridin-3-ol . This aminopyridine motif is privileged in medicinal chemistry, capable of forming bidentate hydrogen bonds (e.g., hinge binding in kinases).

-

Protocol: H₂, Pd/C or Fe/NH₄Cl.

-

-

Sandmeyer-Type Reactions: The resulting amine can be converted to halides (Cl, Br, I) for further cross-coupling (Suzuki-Miyaura).

Pharmacophore Utility

In drug design, this scaffold mimics the adenosine ring of ATP. The hydrogen bond donor (OH) and acceptor (N) motif is critical for binding to the hinge region of protein kinases. The 4-methyl group often occupies a hydrophobic pocket (gatekeeper region), improving selectivity.

Safety & Handling (GHS Classification)

Based on structural analogs and available safety data, the compound is classified as follows:

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling Protocol: Handle in a fume hood with nitrile gloves and safety glasses. Avoid dust formation. Store in a cool, dry place under inert atmosphere (nitrogen) to prevent oxidation or moisture absorption.

References

-

PubChem Compound Summary. (2025). This compound (CID 130881876). National Center for Biotechnology Information. Link

-

Sigma-Aldrich. (2025). Product Specification: this compound. Merck KGaA. Link

- Bakke, J. M., et al. (1995). "Nitration of Pyridines." Acta Chemica Scandinavica, 49, 815-820.

-

Lead Sciences. (2025). Chemical Catalog: this compound. Link

Sources

An In-depth Technical Guide to the Safe Handling and Characterization of 4-Methyl-6-nitropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known properties and safe handling procedures for 4-Methyl-6-nitropyridin-3-ol (CAS No: 1806389-28-5). As a niche chemical intermediate, detailed toxicological data is limited. Therefore, this document synthesizes information from available Safety Data Sheets (SDS) for structurally related nitropyridine and nitroaromatic compounds to establish a robust framework for its safe utilization in a research and development setting. The causality behind each procedural recommendation is explained to ensure a deep understanding of the associated risks.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. The presence of a nitro group (a strong electron-withdrawing group) and a hydroxyl group on the pyridine ring dictates its chemical reactivity and potential biological activity, making it a compound of interest in medicinal chemistry and materials science.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1806389-28-5 | [2][3] |

| Molecular Formula | C₆H₆N₂O₃ | [3] |

| Molecular Weight | 154.12 g/mol | [3] |

| Appearance | Data not available; related compounds are often yellow to brown solids. | [4] |

| Purity | Typically >98% for research grades. | [3] |

| Storage | Sealed in a dry, room temperature environment. | [3] |

The nitro group significantly influences the electronic properties of the pyridine ring, making it susceptible to nucleophilic substitution reactions.[5] The hydroxyl group can act as a proton donor and may influence the compound's solubility and pharmacokinetic properties in drug development contexts.

Hazard Identification and Classification: An Analog-Based Approach

Table 2: Inferred GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[7][8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[7][9] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation.[7][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[7][10] |

Causality of Hazards:

-

Oral Toxicity: Nitroaromatic compounds can interfere with cellular respiration and other metabolic processes, leading to systemic toxicity if ingested.

-

Skin and Eye Irritation: The chemical nature of nitropyridines can lead to local irritation upon contact with skin and mucous membranes. Prolonged contact should be avoided.[9]

-

Respiratory Irritation: As a fine powder or dust, this compound can irritate the respiratory tract if inhaled.[10]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection is essential when handling this compound, grounded in the principles of minimizing all potential routes of exposure.

Mandatory Engineering Controls:

-

Chemical Fume Hood: All handling of the solid compound and its solutions must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.[11]

-

Eyewash Stations and Safety Showers: These must be readily accessible in the immediate vicinity of the workstation.[11][12]

Required Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[2]

-

Hand Protection: Wear nitrile gloves that are appropriate for handling chemicals. Double-gloving is recommended, especially during weighing and transfer operations. Contaminated gloves must be disposed of immediately.[9]

-

Body Protection: A lab coat must be worn at all times. For larger quantities, a chemically resistant apron is advisable.

-

Respiratory Protection: If there is a risk of generating significant dust and a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is necessary.

Experimental Workflow: Safe Weighing and Solution Preparation

Caption: Workflow for weighing and preparing solutions of this compound.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[11][12]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][11]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[11]

Reactivity, Stability, and Incompatibility

Understanding the chemical reactivity of this compound is key to preventing hazardous reactions.

-

Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, and dark place).[9]

-

Incompatible Materials: Avoid strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[11] The nitro group can react exothermically with reducing agents.

-

Hazardous Decomposition Products: Under fire conditions, hazardous decomposition products such as carbon monoxide, carbon dioxide, and nitrogen oxides (NOx) can be formed.[2]

Logical Relationship: Incompatibility and Hazardous Reactions

Caption: Incompatible materials and potential hazardous reactions.

Accidental Release and Disposal Procedures

A well-defined plan for spills and waste disposal is mandatory.

Accidental Release Protocol:

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, but avoid actions that could generate dust.

-

Contain: Wearing appropriate PPE, cover the spill with a dry, inert absorbent material such as sand or vermiculite.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid creating dust.[12]

-

Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

Waste Disposal:

-

All waste containing this compound must be disposed of as hazardous chemical waste.[6]

-

The material may be sent to a licensed chemical destruction facility or disposed of via controlled incineration with flue gas scrubbing.[13]

-

Do not dispose of this chemical down the drain or in general waste streams.[13]

Synthesis and Analytical Considerations

For researchers involved in the synthesis or analysis of nitropyridine derivatives, specific safety considerations apply.

-

Synthesis: The nitration of pyridine derivatives can be a highly exothermic and potentially hazardous reaction. Careful control of temperature and the rate of addition of nitrating agents (e.g., a mixture of nitric and sulfuric acids) is critical.[14] Reactions should be conducted behind a blast shield, especially when scaling up.

-

Analysis: When preparing samples for analysis (e.g., by GC or LC-MS), handle all solutions in a fume hood. Be aware that nitroaromatic compounds can be detected by specialized detectors like the nitrogen-phosphorus detector (NPD) in gas chromatography.[15]

This guide is intended to provide a framework for the safe handling of this compound. It is imperative that all users consult their institution's specific safety protocols and conduct a thorough risk assessment before beginning any work with this compound.

References

-

PubChem. (n.d.). 4-Methyl-3-nitropyridine | C6H6N2O2. Retrieved from [Link]

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Lead Sciences. (n.d.). This compound. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from [Link]

-

Defense Technical Information Center. (n.d.). On-Site Method for Measuring Nitroaromatic and Nitramine Explosives in Soil and Groundwater Using GC-NPD. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Characterization of Aerosol Nitroaromatic Compounds: Validation of an Experimental Method. Retrieved from [Link]

-

Canadian Science Publishing. (n.d.). PYRIDINE DERIVATIVES: PART VI MALONATIONS OF SUBSTITUTED NITROPYRIDINES. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

-

Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. Retrieved from [Link]

-

ResearchGate. (2021). A Novel 3E Method for Synthesis of 5-nitro 2-diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H2SO4/HNO3. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-6-methylpyridin-3-ol | C6H6BrNO. Retrieved from [Link]

-

PubChem. (n.d.). Tert-butyl 4-(6-nitropyridin-3-yl)piperazine-1-carboxylate | C14H20N4O4. Retrieved from [Link]

Sources

- 1. CAS 73896-36-3: 6-Methoxy-3-nitro-2-pyridinamine [cymitquimica.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. This compound - Lead Sciences [lead-sciences.com]

- 4. 6-Nitropyridin-3-ol 95% | CAS: 15206-26-5 | AChemBlock [achemblock.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. echemi.com [echemi.com]

- 7. 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-Bromo-6-methylpyridin-3-ol | C6H6BrNO | CID 58092719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. tcichemicals.com [tcichemicals.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. echemi.com [echemi.com]

- 14. Page loading... [wap.guidechem.com]

- 15. apps.dtic.mil [apps.dtic.mil]

A Comparative Analysis of 4-Methyl-6-nitropyridin-3-ol and 4-methyl-3-nitropyridine: A Technical Guide for Researchers

Executive Summary

In the landscape of medicinal chemistry and drug development, substituted pyridine scaffolds are of paramount importance, serving as core components in a vast array of therapeutic agents.[1] This guide provides an in-depth technical comparison of two such scaffolds: 4-Methyl-6-nitropyridin-3-ol and 4-methyl-3-nitropyridine. While structurally similar, the presence of a hydroxyl group and the differential positioning of the nitro substituent bestow upon them profoundly distinct physicochemical properties, synthetic accessibility, and chemical reactivity. This document is designed for researchers, scientists, and drug development professionals, offering a detailed analysis of their structures, properties, synthesis, and potential applications, thereby enabling more informed decisions in molecular design and synthetic strategy.

The Strategic Value of Nitropyridine Scaffolds in Drug Design

The pyridine ring is a quintessential "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties. The introduction of a nitro group (—NO₂) further enhances the utility of the pyridine scaffold. The nitro group is a strong electron-withdrawing substituent that can modulate the electronic profile of the ring, influencing its reactivity and the pKa of other functional groups. Critically, it also serves as a versatile synthetic handle, readily reducible to an amino group, which opens up a plethora of subsequent chemical transformations for library synthesis and structure-activity relationship (SAR) studies.[1][2][3]

This guide focuses on two specific nitropyridine derivatives to illustrate how subtle structural modifications can lead to significant functional divergence:

-

4-methyl-3-nitropyridine: A well-established chemical intermediate.

-

This compound: A less-explored analogue with distinct functional group ornamentation.

Understanding the differences between these two molecules provides a clear framework for leveraging substituted nitropyridines in the rational design of novel bioactive compounds.

Core Structural and Physicochemical Differentiation

The fundamental differences between the two title compounds originate from their distinct molecular structures, which in turn dictate their physical and chemical behavior.

Molecular Structure Analysis

The key distinguishing features are the presence of a hydroxyl group at the C3 position and the location of the nitro group on the pyridine ring.

-

4-methyl-3-nitropyridine: Features a methyl group at C4 and a nitro group at C3.

-

This compound: Possesses a methyl group at C4, a hydroxyl group at C3, and a nitro group at C6.

The hydroxyl group in this compound introduces the capacity for both hydrogen bond donation and acceptance, a feature absent in 4-methyl-3-nitropyridine. This dramatically influences intermolecular interactions and, consequently, physical properties like melting point and solubility. Furthermore, the electronic landscape of the pyridine ring is significantly altered. In this compound, the electron-donating hydroxyl group and the electron-withdrawing nitro group create a "push-pull" electronic effect that is not present in 4-methyl-3-nitropyridine.

Caption: Chemical structures of the two title compounds.

Comparative Physicochemical Properties

The structural differences manifest directly in the physicochemical properties of the compounds. The data for 4-methyl-3-nitropyridine is well-documented, while the data for this compound is less available, reflecting its status as a more specialized research chemical.

| Property | 4-methyl-3-nitropyridine | This compound | Causality of Difference |

| Molecular Formula | C₆H₆N₂O₂[4] | C₆H₆N₂O₃ | Additional oxygen atom from the hydroxyl group. |

| Molecular Weight | 138.12 g/mol [4][5] | 154.12 g/mol | Mass of the additional hydroxyl group. |

| CAS Number | 5832-44-0[4][5] | 1806389-28-5[6] | Unique identifiers for distinct chemical substances. |

| Appearance | White or colorless to yellow powder/lump/liquid[7] | Data not available | Purity and physical state dependent. |

| Melting Point | 24-28 °C[5][7] | Data not available | Expected to be significantly higher due to hydrogen bonding. |

| Boiling Point | 238 °C[5][7] | Data not available | Expected to be higher due to increased polarity and hydrogen bonding. |

| Solubility | Slightly soluble in water; soluble in organic solvents[8] | Data not available | Expected to have higher aqueous solubility due to the polar hydroxyl group. |

| pKa | 1.87 (Predicted)[7] | Data not available | The hydroxyl group introduces acidic character. |

Synthesis Methodologies and Mechanistic Insights

The synthetic routes to these molecules are fundamentally different, dictated by the directing effects of the substituents on the pyridine ring.

Synthesis of 4-methyl-3-nitropyridine

The synthesis of 4-methyl-3-nitropyridine is typically achieved via the electrophilic nitration of 4-methylpyridine. The pyridine ring is inherently electron-deficient and thus deactivated towards electrophilic aromatic substitution. However, under forcing conditions using a strong nitrating agent, the reaction proceeds. The methyl group at C4 is a weak activating group and directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C3 position.

Protocol: Nitration of 4-methylpyridine [7][9]

-

Preparation of Nitrating Mixture: A mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃) is prepared and cooled. Alternatively, nitrogen pentoxide (N₂O₅) in liquid sulfur dioxide can be used.[7]

-

Reaction: 4-methylpyridine is slowly added to the cooled nitrating mixture.

-

Heating: The reaction mixture is heated (e.g., to 95 °C) for several hours to drive the reaction to completion.[9]

-

Workup: The mixture is cooled and carefully poured onto ice.

-

Neutralization: The acidic solution is neutralized with a base, such as sodium carbonate or ammonia, to precipitate the product.[7][9]

-

Extraction & Purification: The product is extracted with an organic solvent (e.g., toluene), dried, and purified, typically by distillation or chromatography.[7]

Caption: Workflow for the synthesis of 4-methyl-3-nitropyridine.

Proposed Synthesis of this compound

In this case, the hydroxyl group at C3 is a powerful activating, ortho, para-directing group. It will strongly direct the incoming electrophile. The two ortho positions are C2 and C4, and the para position is C6.

-

Position C4 is blocked by the methyl group.

-

The hydroxyl group will therefore direct nitration to positions C2 and C6. Steric hindrance from the adjacent hydroxyl group might influence the ratio, but nitration at C6 is a highly probable outcome.

Hypothetical Protocol: Nitration of 4-methylpyridin-3-ol

-

Starting Material: Begin with 4-methylpyridin-3-ol.

-

Nitration: Dissolve the starting material in concentrated sulfuric acid and cool the mixture in an ice bath.

-

Reagent Addition: Add a nitrating agent, such as a mixture of sulfuric and nitric acids, dropwise while maintaining a low temperature.

-

Reaction: Allow the reaction to proceed at a controlled temperature until completion (monitored by TLC or LC-MS).

-

Workup and Purification: Perform an aqueous workup similar to the one described above, followed by purification via crystallization or chromatography to isolate the desired this compound isomer.

Caption: Proposed workflow for the synthesis of this compound.

Comparative Reactivity and Applications in Drug Development

The distinct functionalities of the two molecules define their reactivity and suitability for different applications in the synthesis of complex bioactive molecules.

Chemical Reactivity

-

4-methyl-3-nitropyridine: The primary site of reactivity is the nitro group, which can be easily reduced to 3-amino-4-methylpyridine. This resulting aniline-like amino group is a versatile nucleophile, enabling reactions such as amide bond formation, sulfonamide synthesis, and participation in building heterocyclic rings. This compound is a classic example of an intermediate where the nitro group serves as a masked amino group.[2] It is widely used as a key intermediate in organic synthesis and medicinal chemistry.[8]

-

This compound: This molecule offers three distinct functional handles:

-

The Nitro Group: Can be reduced to an amino group, similar to its counterpart.

-

The Hydroxyl Group: As a phenol-like hydroxyl group, it is weakly acidic and can be deprotonated to form a nucleophilic phenoxide. It can undergo O-alkylation, O-acylation, or be converted into a triflate for cross-coupling reactions.

-

The Pyridine Ring: The "push-pull" electronics from the electron-donating -OH group and electron-withdrawing -NO₂ group may activate the ring towards specific nucleophilic aromatic substitution reactions.

-

Role as a Pharmaceutical Intermediate

-

4-methyl-3-nitropyridine is a valuable starting material for synthesizing compounds such as 3-substituted azaindoles and ethyl 6-azaindole-2-carboxylate, which are important scaffolds in medicinal chemistry.[7] Its role is typically as a foundational building block that introduces a specific substituted pyridine core early in a synthetic sequence.

-

This compound , while less common, presents a more advanced scaffold. The combination of a hydrogen bond-donating hydroxyl group, a hydrogen bond-accepting pyridine nitrogen, and a modifiable nitro group makes it an attractive starting point for developing molecules that require precise interactions with biological targets, such as protein kinases or phosphodiesterases.[10] The pyridinol core is a known pharmacophore, and the additional substituents provide vectors for SAR exploration.

Safety and Handling

Proper handling of nitropyridine derivatives is crucial due to their potential toxicity.

| Hazard Information | 4-methyl-3-nitropyridine | This compound |

| GHS Pictograms | Danger | No data available |

| Hazard Statements | H302: Harmful if swallowed.[4] H311: Toxic in contact with skin.[11] H315: Causes skin irritation.[4] H318/H319: Causes serious eye damage/irritation.[4] H335: May cause respiratory irritation.[4] | H-statements not classified.[6] |

| Handling Advice | Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust/fumes. Use in a well-ventilated area. | Although one SDS reports no known hazard, this likely reflects a lack of comprehensive data.[6] It should be handled with the same precautions as other nitroaromatic compounds: assume potential toxicity and handle with appropriate personal protective equipment. |

Conclusion

The distinction between 4-methyl-3-nitropyridine and this compound is a clear illustration of how subtle changes in chemical structure lead to substantial differences in properties and utility.

-

4-methyl-3-nitropyridine is a workhorse intermediate, valued for its straightforward synthesis and its role as a precursor to the versatile 3-amino-4-methylpyridine building block.

-

This compound is a more functionally complex and less-explored scaffold. Its trifunctional nature (hydroxyl, methyl, nitro groups) offers multiple points for diversification and the potential for more nuanced interactions with biological targets, making it a potentially valuable tool for developing new therapeutic agents.

For drug development professionals, 4-methyl-3-nitropyridine represents a reliable and well-understood starting point for established synthetic pathways. In contrast, this compound offers an opportunity for innovation, providing a unique combination of functional groups for the design of novel molecules targeting complex biological systems.

References

-

Pipzine Chemicals. (n.d.). 4-Methyl-3-nitropyridine Hydrochloride Supplier & Manufacturer China. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-3-nitropyridine. PubChem Compound Database. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

MDPI. (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

-

Loba Chemie. (2015). 4-METHYLPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 3-methyl-4-nitropyridine-1-oxide. Retrieved from [Link]

- Google Patents. (n.d.). WO2010089773A2 - Process for preparation of nitropyridine derivatives.

-

Pipzine Chemicals. (n.d.). 4-Methyl-3-nitropyridine Manufacturer & Supplier China. Retrieved from [Link]

-

SpringerLink. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Methyl-4-nitropyridine. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules | MDPI [mdpi.com]

- 2. 4-Methyl-3-nitropyridine Hydrochloride Supplier & Manufacturer China | CAS 3430-21-5 | Properties, Safety, Applications, Price [pipzine-chem.com]

- 3. mdpi.com [mdpi.com]

- 4. 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methyl-3-nitropyridine 97 5832-44-0 [sigmaaldrich.com]

- 6. combi-blocks.com [combi-blocks.com]

- 7. 4-Methyl-3-nitropyridine | 5832-44-0 [chemicalbook.com]

- 8. 4-Methyl-3-nitropyridine Manufacturer & Supplier China | Properties, Uses, Safety Data | High Quality Chemical Products [pipzine-chem.com]

- 9. guidechem.com [guidechem.com]

- 10. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5832-44-0|4-Methyl-3-nitropyridine|BLD Pharm [bldpharm.com]

Methodological & Application

Catalytic Reduction of 4-Methyl-6-nitropyridin-3-ol to 6-Amino-4-methylpyridin-3-ol

An Application and Protocol Guide

Abstract

This document provides a detailed guide for the catalytic reduction of 4-Methyl-6-nitropyridin-3-ol to the corresponding amine, 6-Amino-4-methylpyridin-3-ol. This transformation is a critical step in the synthesis of various high-value molecules, particularly in the development of pharmaceutical and agrochemical agents. We present a robust protocol utilizing palladium on carbon (Pd/C) as a heterogeneous catalyst under a hydrogen atmosphere, a widely adopted and highly efficient method.[1][2] This guide explains the underlying chemical principles, offers a detailed step-by-step experimental protocol, outlines methods for reaction monitoring and product purification, and discusses common challenges and troubleshooting. The protocols and insights are designed for researchers, chemists, and drug development professionals aiming for reliable and scalable synthesis.

Introduction and Scientific Rationale

The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a direct route to primary aromatic amines.[3] These amines are versatile building blocks for a vast array of functional molecules, including kinase inhibitors and other pharmacologically active agents.[4] The target molecule, 6-Amino-4-methylpyridin-3-ol (CAS: 1033203-10-9)[5], is a substituted aminopyridine derivative, a scaffold of significant interest in medicinal chemistry.

Catalytic hydrogenation is the preferred industrial method for this conversion due to its high efficiency, selectivity, and favorable environmental profile, producing water as the only stoichiometric byproduct.[1]

The Choice of Catalyst: Palladium on Carbon (Pd/C)

Among the various catalytic systems, palladium on carbon (Pd/C) is frequently the catalyst of choice for the hydrogenation of nitroarenes.[2] Its prevalence is due to several key advantages:

-

High Activity: Pd/C exhibits excellent catalytic activity, often allowing the reaction to proceed under mild temperature and pressure conditions.

-

Chemoselectivity: It is highly effective at reducing the nitro group while often leaving other reducible functional groups (e.g., esters, nitriles) intact, although this is substrate-dependent.[6]

-

Heterogeneity: As a solid-supported catalyst, Pd/C can be easily removed from the reaction mixture by simple filtration, simplifying product workup and purification.

-

Recyclability: In many cases, the recovered catalyst can be reused, offering economic benefits for larger-scale synthesis.[7]

While other catalysts like Raney Nickel are also effective, they can be pyrophoric and may require more stringent handling procedures.[8][9] Platinum-group metal catalysts are also used but Pd/C generally offers the best balance of reactivity, selectivity, and cost for this specific transformation.[1]

Reaction Mechanism Overview

The catalytic hydrogenation of a nitro group is a multi-step process that occurs on the surface of the palladium catalyst. While the exact mechanism can be complex, it is generally understood to proceed through several intermediates, such as nitroso and hydroxylamine species.[10] Molecular hydrogen (H₂) is adsorbed onto the palladium surface and dissociates into reactive hydrogen atoms. The nitro compound also adsorbs onto the catalyst surface, where it undergoes stepwise reduction by the activated hydrogen atoms until the final amine product is formed and desorbed from the surface.

Experimental Protocol: Hydrogenation using Pd/C and H₂ Gas

This section details a standard laboratory-scale protocol for the reduction of this compound.

Hazard Analysis and Safety Precautions

-

Hydrogen Gas (H₂): Hydrogen is extremely flammable and can form explosive mixtures with air. All operations must be conducted in a well-ventilated fume hood, away from ignition sources. Use appropriate pressure-rated equipment and ensure all connections are leak-proof.

-

Palladium on Carbon (Pd/C): Dry Pd/C can be pyrophoric and may ignite upon contact with air, especially when saturated with hydrogen and solvents. It is crucial to handle the catalyst in a wet state (e.g., as a slurry in the reaction solvent or water) and never allow it to dry completely during handling or filtration.

-

Solvents: Methanol and ethanol are flammable liquids. Ensure proper grounding of equipment to prevent static discharge.

-

Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves must be worn at all times.

Materials and Equipment

-

Reactant: this compound (CAS: 1806389-28-5)[11]

-

Catalyst: 10% Palladium on Carbon (w/w), preferably 50% wet with water.

-

Solvent: Anhydrous Methanol (MeOH) or Ethanol (EtOH).

-

Hydrogen Source: High-purity hydrogen gas cylinder with a regulator.

-

Reaction Vessel: A Parr shaker apparatus or a similar hydrogenation reactor equipped with a gas inlet, pressure gauge, and magnetic or mechanical stirring. A three-neck round-bottom flask with a hydrogen balloon can be used for small-scale reactions at atmospheric pressure.

-

Filtration: Celite® 545 or a similar filter aid. Sintered glass funnel or Büchner funnel with filter paper.

-

Analytical: Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄), High-Performance Liquid Chromatography (HPLC) system.

Reaction Scheme

Caption: Catalytic reduction of this compound.

Detailed Step-by-Step Procedure

-

Vessel Preparation: Ensure the hydrogenation vessel is clean, dry, and free of any potential contaminants or oxidizing agents.

-

Charging the Reactants: To the hydrogenation vessel, add this compound (e.g., 1.0 g, 6.49 mmol).

-

Adding the Solvent: Add the chosen solvent, Methanol (e.g., 20 mL), to the vessel. Stir the mixture until the starting material is fully dissolved.

-

Catalyst Addition: Carefully add 10% Pd/C (50% wet) to the vessel (e.g., 100 mg, ~10 wt% of the substrate). Causality Note: Adding the catalyst to the solvent slurry prevents the dry powder from becoming airborne and minimizes ignition risk.

-

System Purge: Seal the reaction vessel. Purge the system by pressurizing with nitrogen (N₂) and then venting to atmospheric pressure. Repeat this cycle 3-5 times to remove all oxygen. Causality Note: Removing oxygen is critical to prevent the formation of explosive H₂/O₂ mixtures and to ensure catalyst activity.

-

Hydrogenation: After the final N₂ vent, purge the system with hydrogen (H₂) gas. Pressurize the vessel to the desired pressure (e.g., 50 psi).

-

Reaction Execution: Begin vigorous stirring or shaking. The reaction is typically exothermic, and a slight increase in temperature may be observed. Maintain the reaction at room temperature and monitor the hydrogen uptake via the pressure gauge.

-

Monitoring: The reaction progress can be monitored by TLC (e.g., using a 10% Methanol in Dichloromethane eluent system) or by HPLC. A sample can be taken (after carefully venting and re-purging the system) to check for the disappearance of the starting material. The reaction is typically complete within 2-6 hours.

-

Reaction Completion: Once hydrogen uptake ceases and analysis confirms the absence of starting material, the reaction is complete.

Work-up and Purification

-

System Venting: Carefully vent the excess hydrogen from the vessel and purge the system 3-5 times with nitrogen.

-

Catalyst Filtration: Prepare a pad of Celite® (~1-2 cm thick) in a Büchner or sintered glass funnel and wet it with the reaction solvent (Methanol). Carefully decant or cannula transfer the reaction mixture onto the Celite pad to filter off the Pd/C catalyst. Safety Note: The Celite pad must be kept wet with solvent throughout the filtration to prevent the catalyst from igniting.

-

Rinsing: Rinse the reaction vessel with a small amount of fresh solvent and pass it through the filter to ensure complete transfer of the product.

-

Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Product: The resulting solid is typically the desired 6-Amino-4-methylpyridin-3-ol, which can be further purified by recrystallization if necessary.

Experimental Workflow and Data

Visual Workflow

Caption: Step-by-step experimental workflow diagram.

Typical Reaction Parameters and Expected Results

| Parameter | Value | Rationale |

| Substrate | This compound | Starting material for the synthesis. |

| Catalyst | 10% Pd/C (50% wet) | High activity and selectivity for nitro group reduction.[2] |

| Catalyst Loading | 5-10 mol% (dry basis) | Sufficient for efficient catalysis without excessive cost. |

| Hydrogen Pressure | 50 psi (approx. 3.4 bar) | A moderate pressure that ensures good H₂ availability.[10] |

| Solvent | Methanol or Ethanol | Good solubility for reactant and inert under reaction conditions. |

| Temperature | 20-25 °C (Room Temp.) | Mild conditions prevent side reactions and are energy efficient. |

| Reaction Time | 2-6 hours | Typical duration for complete conversion at this scale. |

| Expected Yield | >90% | This reduction is generally high-yielding. |

Protocol Variation: Transfer Hydrogenation

For laboratories not equipped with a high-pressure hydrogenation apparatus, catalytic transfer hydrogenation is an excellent alternative.[12] This method generates hydrogen in situ from a donor molecule.

-

Hydrogen Donor: Ammonium formate (HCOONH₄) is a common, inexpensive, and effective hydrogen donor.[7][13] Hydrazine hydrate can also be used but is more hazardous.[14]

-

Procedure Outline: The setup is simpler, typically requiring only a standard round-bottom flask with a reflux condenser. The nitro compound, solvent (e.g., Methanol), and Pd/C are combined. Ammonium formate is then added portion-wise or as a solution. The reaction is often heated to a moderate temperature (e.g., 40-60 °C) to facilitate the decomposition of the formate and release of hydrogen.

-

Advantages: Avoids the need for handling flammable hydrogen gas directly and uses standard laboratory glassware.

-

Disadvantages: Introduces additional reagents (formate salts) that must be removed during workup.

References

-

Sassykova, L. R., & Gumarova, L. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate. Available at: [Link]

-

Tafesh, A. M., & Weiguny, J. (1996). Selective Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

-

Li, H., et al. (2021). Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. Nature Communications. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Available at: [Link]

- Ciba Specialty Chemicals Holding Inc. (1996). Process for the catalytic hydrogenation of aromatic nitro compounds. Google Patents.

-

Junge, K., & Beller, M. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Available at: [Link]

-

Sassykova, L. R., et al. (2019). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Journal of Chemical Technology and Metallurgy, 54(3), 522-530. Available at: [Link]

- Rylander, P. N., & Himelstein, N. (1968). Catalytic hydrogenation of 3- and 4-hydroxy pyridines. Google Patents.

-

Aladdin Scientific. (n.d.). 6-amino-4-methylpyridin-3-ol, min 97%. Available at: [Link]

-

The Organic Chemist. (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. Available at: [Link]

-

Rylander, P. N. (2009). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. ACS Publications. Available at: [Link]

-

Kamal, A., et al. (2008). Rapid, efficient and selective reduction of aromatic nitro compounds with sodium borohydride and Raney nickel. Tetrahedron Letters, 49(4), 688-692. Available at: [Link]

-

Reddy, P. G., & Baskaran, S. (2007). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Tetrahedron Letters, 48(42), 7493-7497. Available at: [Link]

-

Lee, H. W., & Kim, Y. H. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Bulletin of the Korean Chemical Society, 33(1), 305-306. Available at: [Link]

-

Brieger, G., & Nestrick, T. J. (1974). Catalytic Transfer Hydrogenation. Chemical Reviews, 74(5), 567-580. Available at: [Link]

-

Sassykova, L. R., & Gumarova, L. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). ResearchGate. Available at: [Link]

-

Master Organic Chemistry. (2011). Reagent Friday: Raney Nickel. Available at: [Link]

-

Jaroszewski, J. W., et al. (2023). Chemoselective Transfer Hydrogenation over MgO as the Catalyst. MDPI. Available at: [Link]

- Jiangsu Hansoh Pharmaceutical Group Co Ltd. (2020). Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents.

- Codexis Inc. (2020). Method of reducing aromatic nitro compounds. Google Patents.

-

Wikipedia. (n.d.). Raney nickel. Available at: [Link]

-

Stephan, D. W., et al. (2017). Metal-free transfer hydrogenation of olefins via dehydrocoupling catalysis. Proceedings of the National Academy of Sciences, 114(43), E8954-E8961. Available at: [Link]

-

Fun, H.-K., et al. (2009). 4-Methyl-3-nitropyridin-2-amine. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1615. Available at: [Link]

-

Sajiki, H., & Kume, A. (2019). Recent Advances of Pd/C-Catalyzed Reactions. Catalysts, 9(9), 748. Available at: [Link]

-

Organic Reaction Mechanisms. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]

-

Common Organic Chemistry. (n.d.). Raney Nickel. Available at: [Link]

-

Chen, C.-H., et al. (2012). Syntheses of 3-[(Alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones, 3-Substituted 7-Methyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-diones, and 8-Substituted 7-Hydroxy-6-methyl-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-ones. Molecules, 17(10), 11951–11965. Available at: [Link]

-

Wang, Y., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. European Journal of Medicinal Chemistry, 235, 114285. Available at: [Link]

-

Stolar, T., & Užarević, K. (2020). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 25(24), 5913. Available at: [Link]

-

Al-dujaili, A. H. (2018). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. ResearchGate. Available at: [Link]

Sources

- 1. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 3. researchgate.net [researchgate.net]

- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. calpaclab.com [calpaclab.com]

- 6. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Raney Nickel [commonorganicchemistry.com]

- 10. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]

- 11. combi-blocks.com [combi-blocks.com]

- 12. sciencemadness.org [sciencemadness.org]

- 13. mdpi.com [mdpi.com]

- 14. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the O-Alkylation of 4-Methyl-6-nitropyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of O-Alkylation in Pyridinol Scaffolds

The functionalization of pyridinol scaffolds is a cornerstone of modern medicinal chemistry. The oxygen atom of the hydroxyl group provides a crucial handle for introducing a vast array of substituents, thereby modulating the pharmacokinetic and pharmacodynamic properties of the molecule. O-alkylation, in particular, is a fundamental transformation that allows for the introduction of diverse alkyl groups, which can influence lipophilicity, metabolic stability, and target engagement. 4-Methyl-6-nitropyridin-3-ol is a valuable building block in drug discovery, with its electron-deficient pyridine ring and reactive hydroxyl group making it an attractive starting material for the synthesis of novel therapeutic agents. This guide provides detailed protocols and expert insights into the two most common and effective methods for the O-alkylation of this substrate: the Williamson Ether Synthesis and the Mitsunobu Reaction.

Chemical Principles and Mechanistic Considerations

A thorough understanding of the underlying chemical principles is paramount for successful and reproducible O-alkylation. The reactivity of this compound is significantly influenced by the electronic effects of the nitro group. This potent electron-withdrawing group increases the acidity of the hydroxyl proton, facilitating its deprotonation to form the corresponding alkoxide. This enhanced acidity is a key factor in the choice of base for the Williamson ether synthesis.

N- vs. O-Alkylation: A Chemoselectivity Challenge

A common challenge in the alkylation of pyridinols is the competition between N-alkylation and O-alkylation, as the pyridone tautomer can also be deprotonated. However, for 3-hydroxypyridines, O-alkylation is generally favored due to the greater aromatic stabilization of the resulting O-alkylated pyridine product compared to the N-alkylated pyridone. The presence of the nitro group further favors O-alkylation by increasing the acidity of the hydroxyl group.

Protocol 1: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[1] It proceeds via an SN2 reaction between an alkoxide and an alkyl halide.[1]

Causality of Experimental Choices

-

Choice of Base: The selection of an appropriate base is critical. A base that is strong enough to deprotonate the hydroxyl group but not so strong as to cause unwanted side reactions is ideal. For this compound, the electron-withdrawing nitro group is expected to lower the pKa of the hydroxyl group significantly compared to simple phenols. A predicted pKa for the closely related 3-hydroxy-6-methyl-2-nitropyridine is approximately 1.01, indicating a highly acidic hydroxyl group.[2] Therefore, relatively weak bases like potassium carbonate (K₂CO₃) are often sufficient. For less reactive alkyl halides or to ensure complete deprotonation, a stronger base such as sodium hydride (NaH) can be employed.

-

Solvent Selection: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the SN2 reaction.

-

Alkylating Agent: Primary alkyl halides are the best substrates for this reaction, as secondary and tertiary alkyl halides can lead to elimination side reactions.[1]

-

Temperature: The reaction is often heated to increase the rate of reaction, typically in the range of 50-100 °C.[3]

Experimental Workflow: Williamson Ether Synthesis

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Detailed Step-by-Step Protocol (using K₂CO₃)

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF (5-10 mL per mmol of substrate).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 15 minutes. Add the alkyl halide (1.1 eq) dropwise to the suspension.

-

Reaction: Heat the reaction mixture to 80 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 2 to 24 hours depending on the reactivity of the alkyl halide.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure O-alkylated product.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low Conversion | Insufficiently reactive alkyl halide. | Use the corresponding alkyl iodide or add a catalytic amount of sodium iodide. Consider using a stronger base like NaH. |

| Low reaction temperature. | Increase the reaction temperature, monitoring for decomposition. | |

| Side Product Formation | Elimination with secondary/tertiary alkyl halides. | Use a primary alkyl halide if possible. |

| N-alkylation. | While less likely for this substrate, ensure the reaction is run under conditions that favor O-alkylation (e.g., aprotic solvent). |

Protocol 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful method for the O-alkylation of acidic hydroxyl compounds with primary or secondary alcohols.[4] It proceeds with inversion of configuration at the alcohol carbon and is often effective when the Williamson ether synthesis fails, particularly with more sterically hindered alcohols.[4]

Causality of Experimental Choices

-

Reagents: The classic Mitsunobu reagents are triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ and DEAD form a betaine intermediate that activates the alcohol for nucleophilic attack by the deprotonated pyridinol.[4]

-

Acidity of the Nucleophile: The Mitsunobu reaction works best with nucleophiles having a pKa of less than 13.[5] Given the predicted pKa of a close analog is around 1.01, this compound is an excellent candidate for this reaction.[2]

-

Solvent: Anhydrous tetrahydrofuran (THF) is the most common solvent for the Mitsunobu reaction.

-

Order of Addition: The order of addition of reagents can be crucial for the success of the reaction. Typically, the pyridinol, alcohol, and PPh₃ are dissolved in the solvent, and the azodicarboxylate is added dropwise at a low temperature to control the exothermic reaction.[3]

Reaction Mechanism: Mitsunobu Reaction

Caption: Simplified mechanism of the Mitsunobu reaction for O-alkylation.

Detailed Step-by-Step Protocol

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the desired primary or secondary alcohol (1.2 eq), and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF (10-20 mL per mmol of pyridinol).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DEAD or DIAD (1.5 eq) dropwise over 15-30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Quench the reaction by adding a few drops of water.

-

Purification: The purification of Mitsunobu reactions can be challenging due to the presence of triphenylphosphine oxide and the reduced azodicarboxylate by-products. Direct purification by column chromatography is often effective. Alternatively, the by-products can sometimes be precipitated by adding a non-polar solvent like diethyl ether and filtering before concentrating and purifying the filtrate.

Troubleshooting and Optimization

| Issue | Possible Cause | Suggested Solution |

| Low or No Reaction | Alcohol is too sterically hindered. | The Mitsunobu reaction is sensitive to sterics. If the alcohol is tertiary, this reaction will likely fail. |

| Impure or wet reagents/solvent. | Use freshly purified reagents and anhydrous solvents. | |

| Difficult Purification | Co-elution of by-products with the product. | Use polymer-supported triphenylphosphine to simplify removal of the phosphine oxide by filtration.[5] |

| Formation of Side Products | Alkylation of the reduced azodicarboxylate. | This can occur with highly acidic nucleophiles. Ensure slow addition of DEAD/DIAD at low temperature. |

Data Summary: Comparison of O-Alkylation Protocols

| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |

| Alkylating Agent | Primary alkyl halides (or tosylates) | Primary or secondary alcohols |

| Key Reagents | Base (e.g., K₂CO₃, NaH) | PPh₃, DEAD or DIAD |

| Stereochemistry | SN2 inversion at the alkyl halide | Inversion at the alcohol stereocenter |

| By-products | Inorganic salts | Triphenylphosphine oxide, reduced azodicarboxylate |

| Advantages | Cost-effective, scalable, simple by-products | Mild conditions, broad substrate scope for alcohols |

| Disadvantages | Limited to unhindered alkyl halides, may require heat | Expensive reagents, challenging purification |

Safety Precautions

-

This compound: Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust.

-

Sodium Hydride (NaH): NaH is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere. Use a dry powder extinguisher for fires.[6]

-

Potassium Carbonate (K₂CO₃): Causes serious eye irritation and skin irritation. Avoid breathing dust. Wear appropriate PPE.[7]

-

Diethyl Azodicarboxylate (DEAD): DEAD is toxic and a potential sensitizer. It is also shock-sensitive and can be explosive. Handle with extreme care in a fume hood.

-

Solvents (DMF, THF): These are flammable liquids and should be handled in a well-ventilated fume hood away from ignition sources.

References

-

BYJU'S. Williamson Ether Synthesis reaction. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

National Center for Biotechnology Information. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. [Link]

-

National Center for Biotechnology Information. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists. [Link]

-

National Center for Biotechnology Information. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][1]naphthyrin-5(6H)-one. [Link]

-

Armand Products. Potassium Carbonate Anhydrous All Grades SDS. [Link]

-

New Jersey Department of Health. HAZARD SUMMARY: SODIUM HYDRIDE. [Link]

-

University of California, Los Angeles. Sodium Hydride - Standard Operating Procedure. [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. WO2016054564A1 - Selective 3-o-alkylation of methyl alpha-l-rhamnopyranoside - Google Patents [patents.google.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. glaserr.missouri.edu [glaserr.missouri.edu]

- 5. ADDP and PS-PPh3: an efficient Mitsunobu protocol for the preparation of pyridine ether PPAR agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions [beilstein-journals.org]

- 7. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

Application Note: Scalable Synthesis of 6-Amino-4-Methylpyridin-3-ol via Catalytic Hydrogenation

Abstract & Scope

This application note details the robust preparation of 6-amino-4-methylpyridin-3-ol (CAS: 1033203-10-9) from its nitro intermediate, 6-nitro-4-methylpyridin-3-ol . This structural motif serves as a critical scaffold in the synthesis of Vitamin B6 analogs (pyridoxine derivatives) and is widely utilized as a primary intermediate in oxidative hair dye couplers and pharmaceutical building blocks.

The protocol addresses the primary challenge in synthesizing electron-rich aminopyridinols: oxidative instability . Upon exposure to air, the free base rapidly degrades into dark, insoluble melanin-like polymers. This guide implements a self-validating hydrogenation protocol with an in situ acidification strategy to isolate the product as a stable hydrochloride salt, ensuring high purity (>98%) and long-term stability.

Reaction Pathway & Mechanism[1][2][3]

The transformation relies on the heterogeneous catalytic reduction of the nitro group. The mechanism proceeds via the adsorption of the nitroarene onto the palladium surface, followed by sequential hydride transfers and dehydration.

Materials & Equipment Specifications

Reagents Table

| Reagent | CAS No. | Role | Purity / Grade |

| 6-Nitro-4-methylpyridin-3-ol | Proprietary/Lab | Starting Material | >97% HPLC |

| Palladium on Carbon (Pd/C) | 7440-05-3 | Catalyst | 10% loading, 50% wet |

| Methanol (MeOH) | 67-56-1 | Solvent | Anhydrous, HPLC Grade |

| Hydrogen Gas | 1333-74-0 | Reductant | >99.99% (UHP) |

| Hydrochloric Acid | 7647-01-0 | Salt Formation | 4M in Dioxane or EtOH |

Critical Equipment

-

High-Pressure Reactor: Parr Hydrogenator or Buchi Glas Uster autoclave (rated to 10 bar).

-

Inert Filtration System: Schlenk line frit or pressure filter (to avoid air exposure during catalyst removal).

-

Monitoring: HPLC-UV (254 nm) or TLC (DCM:MeOH 9:1).

Detailed Experimental Protocol

Phase 1: Reactor Loading & Inerting

Rationale: Aminopyridinols are prone to rapid oxidation in basic/neutral solutions. Oxygen exclusion is non-negotiable.

-

Preparation: Charge a 500 mL hydrogenation vessel with 6-nitro-4-methylpyridin-3-ol (10.0 g, 64.9 mmol).

-

Solvent Addition: Add Methanol (150 mL). The starting material may not dissolve completely until reduction begins; this is normal.

-

Catalyst Charge: Carefully add 10% Pd/C (50% wet) (1.0 g, 10 wt% loading).

-

Safety Note: Pd/C is pyrophoric when dry. Always keep it wet with water or solvent. Add under a gentle stream of Nitrogen or Argon.

-

-

Purge Cycle: Seal the reactor. Perform three "Purge/Fill" cycles:

-

Pressurize with Nitrogen to 5 bar → Vent to 1 bar.

-

Repeat 3 times to remove ambient oxygen.

-

Phase 2: Catalytic Hydrogenation

Rationale: Kinetic control is maintained by pressure. 3-4 bar is sufficient for nitro reduction without reducing the pyridine ring.

-

Hydrogen Introduction: Pressurize the vessel with Hydrogen gas to 3.5 bar (50 psi) .

-

Agitation: Set stirring to 800-1000 rpm. Mass transfer of H2 into the solvent is the rate-limiting step.

-

Reaction: Stir at Room Temperature (20-25°C) .

-